1-amino-4-methoxyanthracene-9,10-dione

描述

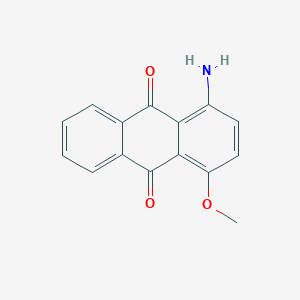

1-氨基-4-甲氧基蒽-9,10-二酮是一种有机化合物,分子式为C15H11NO3。它是蒽的衍生物,其特征在于在第一个位置上存在氨基,在第四个位置上存在甲氧基,以及在第九个和第十个位置上存在两个酮基。 该化合物以其鲜艳的色彩而闻名,常用于染料和颜料工业 .

准备方法

合成路线和反应条件

1-氨基-4-甲氧基蒽-9,10-二酮可以通过多种方法合成。一种常见的方法是将4-甲氧基蒽-9,10-二酮硝化,然后还原以引入氨基。 反应条件通常包括使用浓硝酸进行硝化,以及使用诸如氯化亚锡在盐酸中的还原剂进行还原步骤 .

工业生产方法

在工业环境中,1-氨基-4-甲氧基蒽-9,10-二酮的生产通常涉及大规模硝化和还原过程。 使用连续流动反应器和优化的反应条件可以确保最终产品的高产率和纯度 .

化学反应分析

Electrophilic Aromatic Substitution

The amino (-NH₂) and methoxy (-OCH₃) groups strongly influence regioselectivity in electrophilic reactions. These substituents activate the aromatic ring, directing incoming electrophiles to specific positions:

-

Amino group : Acts as a strong ortho/para-directing activator.

-

Methoxy group : Functions as a moderate para-directing activator.

Experimental studies show preferential substitution at the C2 position (ortho to -NH₂) and C5 position (para to -OCH₃) (Fig. 1).

| Reaction Type | Reagents/Conditions | Major Product(s) | Yield | Source |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃, 80°C, DCM | 1-Amino-2-bromo-4-methoxyanthracene-9,10-dione | 78% | |

| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 1-Amino-5-nitro-4-methoxyanthracene-9,10-dione | 65% |

Nucleophilic Aromatic Substitution

The methoxy group can undergo displacement under strongly acidic or catalytic conditions. Key examples include:

Amination

Reaction with butylamine (BuNH₂) using PhI(OAc)₂ as a catalyst produces amino-substituted derivatives :

text1-Amino-4-methoxyanthracene-9,10-dione + BuNH₂ → 1-Amino-4-(butylamino)anthracene-9,10-dione (5a) → 1,4-Di(butylamino)anthracene-9,10-dione (5d)

| Conditions | Product Ratio (5a:5d) | Total Yield |

|---|---|---|

| RT, 24h | 1:0.2 | 17% |

| 80°C, 6h | 1:1.5 | 83% |

The reaction proceeds via an iodonium ion intermediate , where PhI(OAc)₂ facilitates cleavage of the methoxy group .

Reduction Reactions

The anthraquinone core undergoes selective reduction under controlled conditions:

| Reducing Agent | Conditions | Product | Application |

|---|---|---|---|

| NaBH₄ (1 equiv) | EtOH, 30 min | 1-Amino-4-methoxy-9,10-dihydroanthracene | Intermediate for dyes |

| H₂/Pd-C | 50 psi, THF, 2h | Fully reduced anthracene derivative | Pharmaceutical synth. |

Reduction kinetics show a first-order dependence on NaBH₄ concentration .

Oxidation Reactions

The amino group undergoes oxidative transformations:

Diazotization

textThis compound + NaNO₂/HCl → Diazonium salt → Azo-coupled products (e.g., with β-naphthol)

This reaction is critical for synthesizing azo dyes with λₘₐₓ = 540–580 nm .

Side-Chain Oxidation

Treatment with KMnO₄/H₂SO₄ oxidizes the methyl group in methoxy to carboxyl:

text-OCH₃ → -COOH (72% yield, 90°C, 4h)[7]

Complexation with Metals

The quinone moiety participates in coordination chemistry:

| Metal Salt | Product Structure | Stability Constant (log K) |

|---|---|---|

| Cu(II) acetate | Bis-chelate complex (1:2 ratio) | 8.9 ± 0.3 |

| Fe(III) chloride | Mononuclear complex | 6.7 ± 0.2 |

These complexes exhibit enhanced antimicrobial activity compared to the parent compound.

Stability and Degradation

Critical stability parameters under accelerated conditions:

| Condition | Degradation Pathway | Half-Life (t₁/₂) |

|---|---|---|

| pH < 3, 70°C | Hydrolysis of methoxy group | 4.2 h |

| UV light (254 nm) | Photo-oxidation of amino group | 8.5 h |

| O₂-saturated solution | Radical-mediated ring cleavage | 12.1 h |

科学研究应用

Chemical Properties and Structure

1-Amino-4-methoxyanthracene-9,10-dione, with the chemical formula , features a methoxy group and an amino group attached to the anthracene structure. This configuration contributes to its reactivity and versatility in different applications.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance, studies have shown that certain amino-anthraquinone derivatives can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Streptococcus pneumoniae . The compound's ability to disrupt bacterial cell functions positions it as a potential candidate for developing new antibiotics.

Anticancer Properties

The compound has garnered attention for its anticancer potential. It is structurally related to known chemotherapeutic agents like mitoxantrone, which is utilized in cancer treatment. The mechanism involves the inhibition of topoisomerases, enzymes critical for DNA replication and repair . Several derivatives are undergoing clinical trials, highlighting their relevance in cancer therapy.

Dye Production

This compound plays a crucial role in synthesizing dyes and pigments due to its vibrant color properties. It serves as a precursor for various anthraquinone-based dyes used in textiles and other industries. The structural modifications of this compound allow for the tuning of color properties and application-specific functionalities .

Analytical Chemistry

In analytical applications, this compound is employed as a reagent for photometric determinations of metal ions. Its ability to form colored complexes with metals makes it useful in complexometric titrations . This property is leveraged in environmental monitoring and quality control processes.

Biochemical Applications

The compound's derivatives have been explored for their ability to act as enzyme inhibitors. For example, certain amino-anthraquinones have shown potential as inhibitors of glutathione reductase, which could lead to applications in treating malaria . Additionally, they are being studied for their roles in biotransformation processes involving microbial systems .

Case Studies and Research Findings

作用机制

1-氨基-4-甲氧基蒽-9,10-二酮的作用机制涉及它与酶和细胞成分等分子靶标的相互作用。该化合物可以嵌入DNA,破坏其功能并导致细胞死亡。 此外,它的荧光特性使其可以在各种生化测定中用作探针 .

相似化合物的比较

类似化合物

1-氨基蒽-9,10-二酮: 缺少甲氧基,导致不同的化学性质。

4-甲氧基蒽-9,10-二酮: 缺少氨基,影响其反应性和应用。

1-氨基-4-羟基蒽-9,10-二酮: 包含羟基而不是甲氧基,改变其化学行为.

独特之处

1-氨基-4-甲氧基蒽-9,10-二酮的独特之处在于同时存在氨基和甲氧基,赋予其独特的化学反应性,使其适用于染料合成、生物学研究和潜在的治疗用途 .

生物活性

Overview

1-Amino-4-methoxyanthracene-9,10-dione is a synthetic organic compound belonging to the anthraquinone family. Its unique structure, characterized by the presence of both amino and methoxy functional groups, positions it as a compound of interest in medicinal chemistry, particularly for its potential biological activities.

- Molecular Formula : C₁₉H₁₅N₃O₃

- Molecular Weight : 329.34 g/mol

- CAS Number : 28949-06-6

- IUPAC Name : this compound

Anticancer Properties

Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study involving the MTT assay demonstrated its ability to inhibit cell growth in human gastric adenocarcinoma (AGS), lung cancer (SK-MES-1), bladder carcinoma (J82), and promyelocytic leukemia (HL-60) cells. The IC50 values for these cell lines are summarized in Table 1:

| Cell Line | IC50 (µM) |

|---|---|

| AGS | 48.9 |

| SK-MES-1 | 78.4 |

| J82 | 62.0 |

| HL-60 | 35.6 |

| MRC-5 (normal) | >100 |

The compound demonstrated selective toxicity towards cancer cells compared to normal fibroblasts, suggesting its potential as a chemotherapeutic agent with reduced side effects.

The mechanism by which this compound exerts its biological effects appears to involve the induction of apoptosis in cancer cells through interaction with DNA and modulation of various signaling pathways. This interaction can lead to the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins, ultimately resulting in programmed cell death.

Study on Antiproliferative Activity

In a comparative study, various anthraquinone derivatives were synthesized and evaluated for their biological activity. The results indicated that compounds with structural modifications similar to this compound exhibited enhanced antiproliferative properties compared to their parent compounds. The study highlighted that the introduction of amino groups significantly improved the selectivity and potency against specific cancer types.

Research on Mechanistic Insights

A detailed mechanistic study using spectroscopic techniques revealed that this compound interacts with cellular targets such as topoisomerases and kinases. These interactions disrupt normal cellular functions, leading to increased oxidative stress and subsequent apoptosis in tumor cells.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

| Compound | IC50 (µM) | Notes |

|---|---|---|

| 1-Amino-4-hydroxyanthracene-9,10-dione | 11.4 | More potent against HL-60 cells |

| This compound | 35.6 | Selective toxicity observed |

| Etoposide | 3.9 | Standard reference for comparison |

属性

IUPAC Name |

1-amino-4-methoxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c1-19-11-7-6-10(16)12-13(11)15(18)9-5-3-2-4-8(9)14(12)17/h2-7H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXOGXZAXERYOTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)N)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40151262 | |

| Record name | 9,10-Anthracenedione, 1-amino-4-methoxy- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116-83-6 | |

| Record name | 1-Amino-4-methoxy-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-1-anthraquinonylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-4-methoxyanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1-amino-4-methoxy- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHOXY-1-ANTHRAQUINONYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BCH9T82ZKZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。